

Spectroscopic Data Analysis of 5-Chlorobenzo[d]thiazole: A Technical Guide

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Compound of Interest

Compound Name: 5-Chlorobenzo[d]thiazole

CAS No.: 2786-51-8

Cat. No.: B1591031

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This guide provides an in-depth analysis of the spectroscopic data for **5-Chlorobenzo[d]thiazole**, a significant heterocyclic compound utilized in medicinal chemistry and material science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach emphasizes the "why" behind the data, grounding the interpretation in the principles of chemical structure and spectroscopic theory.

Introduction

5-Chlorobenzo[d]thiazole belongs to the benzothiazole class of compounds, which are known for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The precise characterization of this molecule is paramount for its application in research and development. Spectroscopic techniques provide a non-destructive and highly informative means to elucidate the molecular structure and purity of such compounds. This guide will walk through the theoretical and practical aspects of analyzing the ^1H NMR, ^{13}C NMR, IR, and MS data for **5-Chlorobenzo[d]thiazole**.

Molecular Structure and Spectroscopic Correlation

The foundation of spectroscopic analysis lies in the correlation between the molecular structure and the resulting spectrum. Understanding the structure of **5-Chlorobenzo[d]thiazole** is key to interpreting its spectral data.

Figure 1: Chemical structure of **5-Chlorobenzo[d]thiazole** with atom numbering.

¹H NMR Spectroscopy Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of **5-Chlorobenzo[d]thiazole** is expected to show distinct signals for the aromatic protons.

Expected ¹H NMR Data:



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Interpretation:

- H2: This proton is attached to the C2 carbon of the thiazole ring and is expected to be the most deshielded, appearing at the lowest field (~9.0 ppm) as a singlet due to the absence of adjacent protons.
- Aromatic Protons (H4, H6, H7): These protons on the benzene ring will exhibit a splitting pattern characteristic of a substituted benzene ring.
 - H4: This proton is ortho to the chlorine atom and is expected to appear as a doublet.

- H6: This proton is coupled to both H4 and H7, and will therefore appear as a doublet of doublets.
- H7: This proton is meta to the chlorine atom and will likely appear as a doublet due to coupling with H6.

The specific chemical shifts and coupling constants can be influenced by the solvent used for the analysis. For similar structures like 5-chlorobenzotriazole, aromatic protons are observed in the range of 7.4-8.1 ppm.[3]

¹³C NMR Spectroscopy Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Due to the presence of a chlorine atom, the signals for the carbon atoms in the benzene ring will be affected.

Expected ¹³C NMR Data:



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Interpretation:

The chemical shifts are predictions based on the analysis of similar benzothiazole derivatives. [4][5]

- C2: This carbon in the thiazole ring is bonded to nitrogen and sulfur and is expected to have a chemical shift around 155 ppm.

- C7a and C3a: These are the bridgehead carbons where the benzene and thiazole rings are fused. Their chemical shifts are influenced by both ring systems.
- Aromatic Carbons (C4, C5, C6, C7): The carbon atom bonded to the chlorine (C5) will have its chemical shift influenced by the electronegativity of the chlorine atom. The other aromatic carbons will have shifts in the typical aromatic region (120-140 ppm).

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **5-Chlorobenzo[d]thiazole** will show characteristic absorption bands for the aromatic C-H, C=C, C=N, and C-Cl bonds.

Expected IR Absorption Bands:



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Interpretation:

The IR spectrum of a related compound, 2-Amino-6-chlorobenzothiazole, shows characteristic peaks for the aromatic C-H and C=N stretching vibrations.[6] For **5-Chlorobenzo[d]thiazole**, we can expect:

- Aromatic C-H Stretching: Weak to medium bands in the 3100-3000 cm^{-1} region.
- Aromatic C=C and C=N Stretching: A series of bands in the 1600-1450 cm^{-1} region, characteristic of the benzothiazole ring system.

- C-H Out-of-Plane Bending: Strong bands in the 900-675 cm^{-1} region, which can be diagnostic of the substitution pattern on the benzene ring.
- C-Cl Stretching: A band in the 800-600 cm^{-1} region, confirming the presence of the chlorine atom.

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For **5-Chlorobenzo[d]thiazole**, the mass spectrum will show a molecular ion peak and several fragment ions.

Expected Mass Spectrometry Data:

- Molecular Ion (M^+): $m/z \approx 169$ and 171 (due to the isotopic abundance of ^{35}Cl and ^{37}Cl in a ~3:1 ratio).
- Major Fragment Ions (Predicted):
 - $m/z \approx 134$ $[\text{M}-\text{Cl}]^+$
 - $m/z \approx 108$ $[\text{M}-\text{Cl}-\text{CN}]^+$
 - $m/z \approx 91$ $[\text{C}_6\text{H}_5\text{S}]^+$

Interpretation:

The mass spectrum of a similar compound, 5-Chloro-2-methylbenzothiazole, shows a molecular ion peak and fragmentation corresponding to the loss of the methyl group and other fragments.^{[7][8]} For **5-Chlorobenzo[d]thiazole**, the fragmentation pattern can be rationalized as follows:



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Figure 2: Proposed mass spectrometry fragmentation pathway for **5-Chlorobenzo[d]thiazole**.

The presence of the chlorine isotope pattern (M^+ and $M+2$ peaks in a 3:1 ratio) is a key diagnostic feature in the mass spectrum of **5-Chlorobenzo[d]thiazole**.^[9]

Experimental Protocols

Accurate data acquisition is crucial for reliable spectroscopic analysis. The following are generalized protocols for obtaining NMR, IR, and MS data for **5-Chlorobenzo[d]thiazole**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **5-Chlorobenzo[d]thiazole** in approximately 0.6 mL of a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition:
 - 1H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a $30-45^\circ$ pulse angle, a 1-2 second acquisition time, and a 2-5 second relaxation delay.
 - ^{13}C NMR: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse angle, a spectral width of ~ 200 ppm, a 1-2 second acquisition time, and a 2-5

second relaxation delay.

IR Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
 - ATR: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} using a Fourier Transform Infrared (FT-IR) spectrometer.

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography-mass spectrometry (GC-MS).
- Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

Conclusion

The spectroscopic analysis of **5-Chlorobenzo[d]thiazole** provides a comprehensive understanding of its molecular structure. The combination of ^1H NMR, ^{13}C NMR, IR, and MS data allows for unambiguous identification and characterization of this important heterocyclic compound. The predicted data and interpretations presented in this guide, based on the analysis of structurally related molecules, serve as a valuable resource for researchers working with **5-Chlorobenzo[d]thiazole** and its derivatives.

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